molecular formula C16H23NO3S B6444565 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine CAS No. 1234926-04-5

4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine

Cat. No. B6444565
CAS RN: 1234926-04-5
M. Wt: 309.4 g/mol
InChI Key: GKCHYFQKAUMXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine (MTP) is a synthetic compound that has been widely studied due to its potential as a drug candidate. MTP has been studied for its ability to interact with various receptors and enzymes, and has been shown to have potential therapeutic applications in a variety of diseases.

Scientific Research Applications

4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Parkinson’s disease. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to have a variety of effects on different receptors and enzymes, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has also been studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes.

Mechanism of Action

4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to interact with a variety of receptors and enzymes. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has also been shown to interact with G-protein coupled receptors, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to have a variety of effects on different receptors and enzymes, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has also been shown to have anti-inflammatory and anti-cancer effects, as well as potential applications in the treatment of diabetes and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be further optimized with the addition of various catalysts. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine also has a wide range of potential applications, including the inhibition of the enzyme acetylcholinesterase and the modulation of G-protein coupled receptors. However, there are also some limitations to using 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine in laboratory experiments. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine is a synthetic compound and may not be as effective as naturally occurring compounds in some applications. Additionally, 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine may not be as stable as some other compounds, and may degrade over time.

Future Directions

There are a variety of potential future directions for 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine research. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine could be further studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Parkinson’s disease. Additionally, 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine could be studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine could also be studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine could be studied for its potential to have anti-inflammatory and anti-cancer effects.

Synthesis Methods

4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine can be synthesized through a multi-step process that involves the reaction of 2-naphthol with a sulfonyl chloride to form the corresponding sulfonamide, which is then converted to the desired product with the addition of piperidine. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature and can be further optimized with the addition of various catalysts.

properties

IUPAC Name

4-methoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-20-15-8-10-17(11-9-15)21(18,19)16-7-6-13-4-2-3-5-14(13)12-16/h6-7,12,15H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCHYFQKAUMXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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